Mebroqualone

Catalog No.
S1520514
CAS No.
4260-20-2
M.F
C15H11BrN2O
M. Wt
315.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebroqualone

CAS Number

4260-20-2

Product Name

Mebroqualone

IUPAC Name

3-(2-bromophenyl)-2-methylquinazolin-4-one

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

InChI

InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3

InChI Key

NBUSAPJNASSKBP-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(o-Bromophenyl)-2-methyl-4(3H)-quinazolinone; 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone;2-Methyl-3-(o-bromophenyl)-4-quinazolone; 2-Methyl-3-o-bromophenyl-4-quinazolinone; Mebroqualone; NSC 631646

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br

The exact mass of the compound Mebroqualone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mebroqualone (CAS 4260-20-2) is a brominated quinazolinone derivative primarily procured as an analytical reference material and specialized pharmacological probe. Structurally defined by a bromine atom at the 2-position of its 3-phenyl ring, it functions as a positive allosteric modulator with high selectivity for the beta-subtype of the GABA-A receptor [1]. In procurement contexts, it is prioritized by forensic laboratories, wastewater epidemiology programs, and medicinal chemistry facilities that require a conformationally restricted, halogenated scaffold to benchmark mass spectrometric assays or study atropisomeric structural dynamics [2].

Substituting mebroqualone with its chlorinated (mecloqualone) or methylated (methaqualone) analogs fundamentally compromises both analytical identification and structural assays. In mass spectrometry workflows, the significant steric bulk of the bromine atom prevents the elimination reactions seen in chlorinated analogs, completely altering the fragmentation pathway and eliminating the m/z 75 benzyne ion [1]. Furthermore, in medicinal chemistry, the 2-bromo substitution creates a highly restricted axis of rotation around the N3-Ar bond, locking the molecule into a stable atropisomeric conformation that smaller substituents cannot replicate [2]. Consequently, using generic quinazolinones leads to false negatives in targeted LC-MS/MS screening and fails to provide the necessary conformational rigidity for stereospecific receptor modeling.

Steric Hindrance-Driven Fragmentation Divergence in MS/MS

In UHPLC-QqQ-MS/MS analysis, the substitution of chlorine with bromine on the 3-phenyl ring fundamentally alters the fragmentation pathway. While mecloqualone undergoes an elimination reaction to form a benzyne ion at m/z 75, mebroqualone does not form this ion. The larger atomic radius and steric bulk of the bromine atom prevent this elimination, instead yielding a distinct m/z 196 fragment corresponding to the brominated benzene ring, compared to m/z 152 for mecloqualone and m/z 132 for methaqualone [1].

Evidence DimensionBenzyne ion (m/z 75) formation and primary ring fragment m/z
Target Compound DataMebroqualone: No m/z 75 ion formed; primary ring fragment at m/z 196
Comparator Or BaselineMecloqualone: Forms m/z 75 benzyne ion; primary ring fragment at m/z 152
Quantified DifferenceComplete suppression of the m/z 75 elimination pathway and a +44 m/z shift in the primary fragment
ConditionsUHPLC-QqQ-MS/MS, collision energies from -10 V to -50 V

Eliminates cross-identification risks in forensic and wastewater panels by providing a distinct, sterically-enforced fragmentation signature.

Quantification Limits in Complex Biological Matrices

When developing quantitative liquid-liquid extraction (LLE) methods for whole blood matrices, mebroqualone exhibits a different baseline sensitivity profile compared to its non-brominated analogs. Validated UHPLC-QqQ-MS/MS methods establish the Lower Limit of Quantification (LLOQ) for mebroqualone at 0.2 ng/mL, whereas methaqualone and mecloqualone achieve an LLOQ of 0.1 ng/mL under identical chromatographic conditions [1]. This difference necessitates specific calibration curve adjustments when procuring mebroqualone as an internal or external reference standard.

Evidence DimensionLower Limit of Quantification (LLOQ) in whole blood
Target Compound DataMebroqualone: 0.2 ng/mL
Comparator Or BaselineMethaqualone / Mecloqualone: 0.1 ng/mL
Quantified Difference2-fold higher LLOQ baseline requirement
ConditionsWhole blood matrix, LLE with ethyl acetate (pH 9), UHPLC-QqQ-MS/MS

Dictates the required spiking concentrations and calibration curve design for toxicological screening and wastewater epidemiology.

Conformational Rigidity and Atropisomeric Scaffolding

The introduction of the bulky bromine atom at the 2-position of the phenyl ring creates a highly restricted axis of rotation around the N3-Ar bond. This steric constraint traps mebroqualone in a stable conformation, acting as a rigid atropisomeric model. In contrast, analogs with smaller substituents (such as the methyl group in methaqualone) exhibit lower rotational energy barriers. This property makes mebroqualone a valuable structural template for medicinal chemists studying Class 3 atropisomers and stereospecific receptor binding [1].

Evidence DimensionRotational restriction around the N3-Ar bond
Target Compound DataMebroqualone: High rotational barrier driven by 2-bromo steric bulk
Comparator Or BaselineMethaqualone: Lower rotational barrier (2-methyl substitution)
Quantified DifferenceSignificant increase in conformational rigidity and atropisomeric stability
ConditionsMedicinal chemistry structural modeling and receptor binding assays

Provides a conformationally locked scaffold for designing highly selective, target-specific drugs that minimize entropic penalties during binding.

Forensic Toxicology and Reference Standard Calibration

Directly relying on the distinct m/z 196 fragmentation and the specific 0.2 ng/mL LLOQ baseline [1], mebroqualone is procured as a critical reference standard for UHPLC-QqQ-MS/MS panels to ensure accurate identification and prevent cross-reactivity with chlorinated designer drugs.

Wastewater-Based Epidemiology (WWBE)

Utilized as a target analyte in high-resolution LC-MS to monitor population-level synthetic depressant trends, where its sterically-enforced fragmentation signature prevents false positives from other quinazolinone derivatives [1].

Atropisomeric Drug Design and Scaffold Research

Procured by medicinal chemistry laboratories as a conformationally restricted model compound. Its high rotational barrier around the N3-Ar bond provides a stable template for designing highly selective, target-specific inhibitors that minimize entropic penalties during receptor binding [2].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

314.00548 Da

Monoisotopic Mass

314.00548 Da

Heavy Atom Count

19

Appearance

Assay:≥98%A neat solid

UNII

ST66S8F8EY

Other CAS

4260-20-2

Wikipedia

Mebroqualone

Dates

Last modified: 08-15-2023

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